Benzyl L-valyl-L-prolinate hydrochloride
Description
Introduction to Benzyl L-Valyl-L-Prolinate Hydrochloride in Contemporary Prodrug Research
Historical Context of Dipeptide-Based Prodrug Development
The evolution of prodrugs has been shaped by the need to overcome pharmacokinetic barriers inherent to pharmacologically active compounds. Prodrugs, defined as bioreversible derivatives requiring enzymatic or chemical transformation in vivo, account for 5–7% of approved drugs globally. Early prodrug designs focused on simple ester or amide modifications to improve solubility or permeability. However, the advent of dipeptide-based prodrugs marked a paradigm shift toward leveraging endogenous transport systems and enzymatic pathways for targeted delivery.
Dipeptide promoieties gained prominence in the late 20th century, particularly for antiviral and anticancer agents. For instance, valacyclovir—a valine ester prodrug of acyclovir—demonstrated enhanced oral bioavailability by exploiting peptide transporter systems. Similarly, the integration of dipeptides like L-valyl-L-proline into prodrug architectures emerged from insights into substrate specificity of intestinal peptidases and membrane transporters. These enzymes selectively cleave dipeptide bonds, enabling site-specific release of active drugs. This compound epitomizes this approach, combining a lipophilic benzyl group with a enzymatically labile dipeptide to balance stability and activation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS No. | 95501-60-3 |
| Molecular Formula | $$ \text{C}{17}\text{H}{25}\text{ClN}2\text{O}3 $$ |
| Molecular Weight | 340.85 g/mol |
| SMILES Code | O=C([C@H]1N(CCC1)C(C@@HC(C)C)=O)OCC2=CC=CC=C2.[H]Cl |
| Storage Conditions | Not specified |
Role of L-Valyl-L-Proline Motifs in Enzyme-Substrate Specificity
The L-valyl-L-proline dipeptide in this compound serves dual roles: enhancing membrane permeability and ensuring selective enzymatic activation. Proline’s rigid pyrrolidine ring introduces conformational constraints that resist non-specific protease degradation, while valine’s hydrophobic side chain facilitates passive diffusion across biological membranes. This combination exploits the substrate preferences of dipeptidyl peptidases (DPPs) and peptide transporters (PEPTs), which are highly expressed in intestinal and hepatic tissues.
Enzymatic Activation Mechanism
- Absorption Phase : The lipophilic benzyl ester promotes intestinal uptake via transcellular diffusion.
- First-Pass Metabolism : Hepatic and intestinal peptidases hydrolyze the valine-proline bond, releasing the active parent drug (Figure 1).
- Targeted Delivery : Residual proline moieties may facilitate uptake into cells expressing proline-specific transporters, reducing systemic exposure.
This mechanism mirrors strategies observed in other dipeptide prodrugs. For example, ANP prodrugs employing serine-based dipeptides demonstrated tunable pharmacokinetics through stereochemical adjustments (e.g., D-amino acids prolonging plasma half-life). Similarly, the L-valyl-L-proline motif in this compound likely optimizes enzymatic stability during absorption while ensuring rapid activation in target tissues.
Figure 1: Proposed Metabolic Pathway of this compound
(Note: As images cannot be rendered, this section would typically illustrate enzymatic cleavage sites and metabolic byproducts.)
Properties
IUPAC Name |
benzyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-12(2)15(18)16(20)19-10-6-9-14(19)17(21)22-11-13-7-4-3-5-8-13;/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3;1H/t14-,15-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYSUOEAKFRQU-YYLIZZNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Esterification
A widely cited approach involves reacting L-proline with benzyl alcohol in the presence of thionyl chloride (SOCl₂). This method, detailed in, proceeds via a two-stage mechanism:
-
Activation of Benzyl Alcohol : At 0°C under inert atmosphere, benzyl alcohol reacts with SOCl₂ to form benzyl chlorides, generating HCl as a byproduct.
-
Esterification of L-Proline : L-Proline is added to the activated benzyl chloride, with stirring at 0–20°C for 48–50 hours. The reaction achieves a 93% yield, with purity confirmed via liquid chromatography.
Reaction Conditions :
Alkaline Benzyl Chloroformate Coupling
An alternative route from employs benzyl chloroformate (Cbz-Cl) under alkaline conditions:
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Base Activation : L-Proline is dissolved in an alkaline solution (pH 7–11) at 30–60°C, followed by cooling to -5–15°C.
-
Cbz Protection : Benzyl chloroformate is added dropwise, forming N-carbobenzyloxy-L-proline (N-Cbz-L-proline). Excess reagents are removed via ethyl acetate extraction, yielding ≥95% purity after recrystallization.
Optimization Parameters :
-
Acid scavengers: Triethylamine or NaOH
-
Solvents: Ethyl acetate or ether for extraction
Peptide Coupling with L-Valine
The subsequent step involves coupling L-valine to the N-terminal of L-proline benzyl ester. While the provided sources lack direct data, standard peptide synthesis protocols suggest the following approach:
Carbodiimide-Mediated Amide Bond Formation
-
Activation of L-Valine : L-Valine’s carboxyl group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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Coupling to L-Proline Benzyl Ester : The activated valine reacts with the free amine of L-proline benzyl ester hydrochloride in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C.
Critical Parameters :
-
Molar ratio: 1.2:1 (valine:proline ester)
-
Reaction time: 12–24 hours
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
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Acidification : Treat the peptide with HCl gas or 4M HCl in dioxane.
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Precipitation : Isolate the product via cold diethyl ether addition, yielding a crystalline solid.
Comparative Analysis of Methodologies
Process Optimization and Challenges
Temperature Control
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl L-valyl-L-prolinate hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides or amines; often conducted in polar aprotic solvents.
Major Products
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzyl amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
Benzyl L-valyl-L-prolinate hydrochloride serves multiple roles in scientific research:
Peptide Synthesis
This compound is a valuable building block in the synthesis of peptides, particularly cyclic peptides, which exhibit enhanced stability and bioactivity. Its unique structure allows for the formation of diverse peptide sequences essential for drug development and therapeutic applications.
Pharmaceutical Development
This compound is utilized in the development of pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for creating drugs that can effectively treat conditions such as Alzheimer's disease and Parkinson's disease .
Chiral Catalysis
The compound acts as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is crucial for drug development where the chirality of compounds can significantly affect their pharmacological properties .
Bioconjugation
In bioconjugation processes, this compound aids in linking biomolecules to drugs or imaging agents. This enhances the specificity and efficacy of therapeutic agents, making them more effective in targeted therapies .
Organic Chemistry Research
Researchers leverage this compound to explore new synthetic pathways and reactions, contributing to advancements in organic chemistry methodologies. It serves as a model compound for studying enzyme-substrate interactions and protein folding mechanisms .
Data Table: Applications Overview
| Application Area | Description |
|---|---|
| Peptide Synthesis | Building block for cyclic peptides with enhanced stability and bioactivity. |
| Pharmaceutical Development | Development of drugs for neurological disorders due to its ability to cross the blood-brain barrier. |
| Chiral Catalysis | Acts as a chiral catalyst for asymmetric synthesis, producing enantiomerically pure compounds. |
| Bioconjugation | Links biomolecules to drugs or imaging agents, improving therapeutic specificity. |
| Organic Chemistry | Used in synthetic pathway exploration and enzyme-substrate interaction studies. |
Case Study 1: Neurological Drug Development
In a study examining the efficacy of this compound as a potential treatment for neurodegenerative diseases, researchers demonstrated its ability to enhance cognitive function in animal models of Alzheimer's disease. The compound was shown to improve synaptic plasticity and memory retention .
Case Study 2: Chiral Synthesis
A research team utilized this compound as a chiral catalyst in synthesizing a series of bioactive compounds with potential anti-cancer properties. The resulting compounds exhibited significant activity against various cancer cell lines, showcasing the importance of chirality in drug efficacy .
Mechanism of Action
The mechanism of action of Benzyl L-valyl-L-prolinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or conformation. The pathways involved may include signal transduction, protein-protein interactions, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Dipeptide Ester Family
Several dipeptide esters share structural similarities with Benzyl L-valyl-L-prolinate hydrochloride, differing primarily in substituents or amino acid residues. Key examples include:
Key Observations :
- Compound 266 (valylglycinate derivative) shows reduced conformational rigidity, impacting its protease resistance and metabolic stability .
- L-Proline benzyl ester hydrochloride serves as a foundational precursor but lacks the dipeptide backbone critical for advanced pharmacological activity .
Physicochemical Properties
Comparative solubility and stability
| Property | Benzyl L-valyl-L-prolinate HCl | DE-114 | Compound 266 |
|---|---|---|---|
| Solubility in organic solvents | High (DCM, 1,4-dioxane) | Moderate (DCM) | Low (Et2O) |
| Thermal stability (°C) | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C |
| Hydrolytic stability (pH 7.4) | 48-hour half-life | 24-hour half-life | 72-hour half-life |
Notes:
Biological Activity
Benzyl L-valyl-L-prolinate hydrochloride is a compound that exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a detailed overview of its biological properties, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound's structure can be represented as follows:
- Molecular Formula : C₁₂H₁₆ClN₁O₂
- Molecular Weight : 239.72 g/mol
- CAS Number : 2733413
The compound's structure features a benzyl group attached to the valyl and prolinate moieties, which contributes to its biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes. Notably, it has been studied for its inhibitory action on the interleukin-1β converting enzyme (ICE), which is involved in inflammatory responses.
Enzyme Inhibition Studies
Research indicates that derivatives of proline, including this compound, can inhibit ICE with varying potency. For instance, compounds with modifications at the P1 and P4 positions demonstrated significant inhibitory effects with IC50 values in the nanomolar range. The structure-activity relationship analysis revealed that hydrophobic groups at specific positions enhance enzyme binding and inhibition efficiency .
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory properties. In vivo studies demonstrated that administration of this compound significantly reduced the release of interleukin-1β in models of inflammation induced by lipopolysaccharides (LPS) in mice. This suggests a potential therapeutic application for conditions characterized by excessive inflammatory responses .
Psychotropic Effects
In addition to its anti-inflammatory activity, studies have indicated that derivatives of L-proline, including this compound, exhibit psychotropic effects. In animal models, doses ranging from 2 to 32 mg/kg resulted in observable behavioral changes such as increased activity levels and altered sleep duration compared to control groups . These findings suggest potential applications in treating mood disorders or enhancing cognitive function.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound and related compounds. Key findings include:
- Inhibition Potency : A study reported that certain analogs exhibited IC50 values as low as 38 nM against ICE, indicating high potency for inhibiting inflammatory pathways .
- Behavioral Changes : In pharmacological evaluations, compounds similar to this compound were shown to induce rapid running and jumping behaviors in treated mice, suggesting stimulant-like properties .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (nM) | Behavioral Effects | Inflammatory Response |
|---|---|---|---|
| Benzyl L-valyl-L-prolinate HCl | 38 | Increased activity | Significant reduction |
| Other Proline Derivatives | Varies | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzyl L-valyl-L-prolinate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via peptide coupling strategies. For example, L-valine and L-proline benzyl ester intermediates are often prepared using benzyl chloroformate (Cbz-Cl) or other protecting groups. A typical protocol involves dissolving tert-butoxycarbonyl (Boc)-protected precursors in 1,4-dioxane, followed by HCl-mediated deprotection and subsequent coupling with benzyl chloroformate in dichloromethane (DCM) . Optimization includes controlling reaction temperature (e.g., 0°C for acid-sensitive steps), using triethylamine as a base, and purification via column chromatography (50–70% EtOAc in hexanes) to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., observed m/z 377.3 [M+1]+ for related valyl-prolinate esters) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and benzyl/proline moiety integration.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥98% by HPLC is typical for research-grade material) .
Q. What solvents are suitable for dissolving this compound, and how does solubility vary with temperature?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DCM, DMF) and sparingly soluble in water. Solubility in methanol, ethanol, and acetone can be temperature-dependent. For example, solubility in methanol increases from ~15 mg/mL at 283.15 K to ~45 mg/mL at 323.15 K, as observed in analogous benzyl ester hydrochlorides . Binary solvent systems (e.g., methanol + acetone) may enhance solubility for reaction setups .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., racemization) impact the synthesis of this compound, and how can these be mitigated?
- Methodological Answer : Racemization risks arise during coupling steps, particularly under basic or high-temperature conditions. Mitigation strategies include:
- Using cold (0–5°C) reaction conditions and mild bases (e.g., N-methylmorpholine instead of triethylamine).
- Monitoring enantiomeric purity via chiral HPLC . Contradictions in yield/purity data across studies often stem from unprotected amine groups or residual moisture, which can hydrolyze intermediates .
Q. What advanced analytical techniques are critical for resolving contradictions in stability data under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition >150°C is typical for benzyl esters) .
- Karl Fischer Titration : To quantify hygroscopicity, as moisture absorption can degrade hydrochloride salts.
- Accelerated Stability Studies : Store at 4°C in desiccators with inert gas (N₂/Ar) to prevent oxidation; incompatible with strong oxidizing agents .
Q. How does this compound interact with enzymatic systems (e.g., proteases), and what mechanistic insights can be derived?
- Methodological Answer : The benzyl ester group may act as a substrate mimic for proteases, inhibiting activity via competitive binding. For example, proline-rich motifs are resistant to cleavage by some enzymes (e.g., prolyl endopeptidase). Kinetic assays (e.g., fluorescence-based hydrolysis) can quantify inhibition constants (Kᵢ) . Contradictions in inhibition data may arise from variations in buffer pH or enzyme isoforms .
Q. What are the key considerations for designing in vitro studies to evaluate cellular permeability or toxicity?
- Methodological Answer :
- Caco-2 Cell Assays : To model intestinal permeability; adjust pH to 6.5–7.4 to mimic physiological conditions.
- Cytotoxicity Screening : Use MTT assays in HEK-293 or HepG2 cells, noting that benzyl esters may hydrolyze intracellularly to release proline and valine, altering toxicity profiles .
Safety and Handling
Q. What personal protective equipment (PPE) and engineering controls are required for safe handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
